molecular formula C32H34N4O5S B608926 Orexin 2 Receptor Agonist CAS No. 1796565-52-0

Orexin 2 Receptor Agonist

Katalognummer B608926
CAS-Nummer: 1796565-52-0
Molekulargewicht: 586.707
InChI-Schlüssel: RHLMXWCISNJNDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Orexin 2 Receptor Agonist is a potent selective OX2R agonist with an EC50 of 23 nM . It is an agonist of the orexin 2 receptor (OX2R) with an EC50 value of 23 nM in a calcium influx assay . It is 70-fold selective for OX2R over OX1R .


Synthesis Analysis

A novel series of naphthalene derivatives were designed and synthesized based on the strategy focusing on the restriction of the flexible bond rotation of OX2R selective agonist YNT-185 . The 1,7-naphthalene derivatives showed superior agonist activity than 2,7-naphthalene derivatives . The introduction of a methyl group on the 2-position of 1,7-naphthalene ring effectively increased the activity, which led to the discovery of the potent OX2R agonist 28c .


Molecular Structure Analysis

To investigate the dynamics of the orexin 2 receptor, several microsecond-scale molecular dynamics simulations of the wild-type protein, of a mutant that stabilizes the inactive state, and of constitutively active mutants of the class A G protein-coupled receptors were performed . The conformational changes were related to the outward movement of the transmembrane helix 6 and the inward movement of the transmembrane helix 7, which are common structural changes in the activation of G protein-coupled receptors .


Chemical Reactions Analysis

The orexinergic system comprises of HCRTR1 and HCRTR2, G-protein-coupled receptors of the rhodopsin family and the endogenous ligands processed from HCRT pro-hormone, Orexin A and Orexin B . The binding of orexins to the respective receptors activates at least three subtypes of G-proteins (G q/11 , G i/0 , and G s ) or other proteins such as β-arrestins .


Physical And Chemical Properties Analysis

The orexin system comprises two G protein-coupled receptors, OX1R and OX2R, along with two endogenous agonists cleaved from a common precursor (prepro-orexin), orexin-A (OX-A) and orexin-B (OX-B) . OX1R couples via Gq protein to increase intracellular inositol triphosphate and diacylglycerol formation along with mobilisation of intracellular Ca2+ . OX2R also couples to Gq, but additionally to Gi/o to inhibit cAMP formation and modulate ion channel function .

Wissenschaftliche Forschungsanwendungen

Treatment of Narcolepsy and Other Hypersomnias

Specific Scientific Field

Neurology and Sleep Medicine

Summary of the Application

ALKS 2680, a potent, brain-penetrant, highly selective OX2R agonist, is being developed for the treatment of narcolepsy and other hypersomnias .

Methods of Application

This was a randomized, double-blind, phase 1 study conducted at two Australia sites. Healthy participants received single or multiple oral doses of ALKS 2680 or placebo. Patients with narcolepsy type 1 (NT1) or type 2 (NT2) or idiopathic hypersomnia (IH) were also studied .

Results or Outcomes

Preliminary results suggest that the OX2R agonist ALKS 2680 is generally well-tolerated with a pharmacokinetic profile potentially suitable for once-daily oral administration to promote daytime wakefulness .

Understanding Orexin Signaling

Specific Scientific Field

Structural Biology

Summary of the Application

The structures of OX2R–G-protein complexes bound to OxB and a small-molecule agonist were determined to further our understanding of orexin signaling .

Methods of Application

Single-particle cryo-electron microscopy (cryo-EM) was used to determine the structures .

Results or Outcomes

The structures obtained will enable structure-based drug discovery of novel therapeutics for the treatment of NT1 .

Distribution of OX2R Protein

Specific Scientific Field

Neuroscience

Summary of the Application

A detailed understanding of OX2R protein distribution is essential for determining the mechanisms of action of OX2R agonists .

Methods of Application

OX2R protein distribution in rats was comprehensively assessed in 51 brain regions and 10 peripheral tissues using in vitro autoradiography with [3H]-EMPA .

Results or Outcomes

The widespread distribution of OX2R protein, including that in previously unrecognized regions of the retrosplenial cortex, was identified .

Cardioprotective Effect

Specific Scientific Field

Cardiology

Summary of the Application

Application of OX2R agonist exerts a cardioprotective effect by attenuating CSAR .

Methods of Application

Epicardial application of OX2R agonist was used in the study .

Results or Outcomes

The data indicate that this OX2R-mediated heart-brain axis may provide therapeutic targets for acute cardiovascular diseases .

Treatment for Shift Work Disorder, Obstructive Sleep Apnea, and Insomnia

Specific Scientific Field

Sleep Medicine

Summary of the Application

OX2R Agonists may provide a potential treatment for shift work disorder, obstructive sleep apnea, and insomnia .

Methods of Application

The application of OX2R Agonists in these conditions is still under research. The exact methods of application or experimental procedures are not yet fully established .

Results or Outcomes

While the outcomes of this application are still under investigation, the potential for OX2R Agonists to treat these sleep disorders is promising .

Regulation of Feeding Behaviour and Energy Homeostasis

Specific Scientific Field

Neuroscience and Nutrition

Summary of the Application

OX2R is involved in the central feedback mechanism that regulates feeding behaviour. Mice with enhanced OX2R signaling are resistant to high-fat diet-induced obesity .

Methods of Application

This was determined through studies on mice where OX2R signaling was enhanced and their response to a high-fat diet was observed .

Results or Outcomes

The results showed that mice with enhanced OX2R signaling were resistant to obesity induced by a high-fat diet .

Zukünftige Richtungen

DSP-0187, a potent, highly selective orexin-2 receptor agonist, is initially planned to be evaluated in patients with narcolepsy . There is also potential for DSP-0187 to treat other sleep disorders .

Eigenschaften

IUPAC Name

N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O5S/c1-22-8-5-10-25(18-22)31(37)34-17-16-33-27-12-7-13-28(21-27)35-42(39,40)30-20-24(14-15-29(30)41-4)23-9-6-11-26(19-23)32(38)36(2)3/h5-15,18-21,33,35H,16-17H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLMXWCISNJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orexin 2 Receptor Agonist

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.